

Confirmation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid binding affinity

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Compound of Interest

Compound Name: 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

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Comparative Analysis of 2-Aminothiazole Derivatives as Enzyme Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of 2-aminothiazole derivatives, a class of compounds with diverse biological activities. While specific binding data for **2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid** is not publicly available, this guide presents data on structurally related 2-amino-4-arylthiazole compounds to offer insights into the potential inhibitory activities of this chemical scaffold.

The 2-aminothiazole core is a prevalent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} Their mechanism of action often involves the inhibition of key enzymes in various signaling pathways. This guide focuses on the inhibitory activity of 2-amino-4-arylthiazole derivatives against a panel of metabolic enzymes, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Comparative Binding Affinity of 2-Amino-4-Arylthiazole Derivatives

The following table summarizes the inhibitory constants (K_i) of several 2-amino-4-arylthiazole derivatives against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase

(AChE), and butyrylcholinesterase (BChE).^[4] Lower K_i values indicate stronger binding affinity and more potent inhibition.

Compound	Target Enzyme	K _i (μM)[4]
2-amino-4-(4-chlorophenyl)thiazole	hCA I	0.008 ± 0.001
	hCA II	
	AChE	
	BChE	
2-amino-4-(4-bromophenyl)thiazole	hCA I	0.012 ± 0.002
	hCA II	
	AChE	
	BChE	
2-amino-4-phenylthiazole	hCA I	0.015 ± 0.003
	hCA II	
	AChE	
	BChE	
2-amino-4-(4-methylphenyl)thiazole	hCA I	0.019 ± 0.004
	hCA II	
	AChE	
	BChE	
2-amino-4-(4-methoxyphenyl)thiazole	hCA I	0.023 ± 0.005
	hCA II	
	AChE	
	BChE	

Experimental Protocols

The inhibitory activities of the 2-amino-4-arylthiazole derivatives were determined using established enzymatic assays. A brief overview of the methodologies is provided below.

Carbonic Anhydrase Inhibition Assay

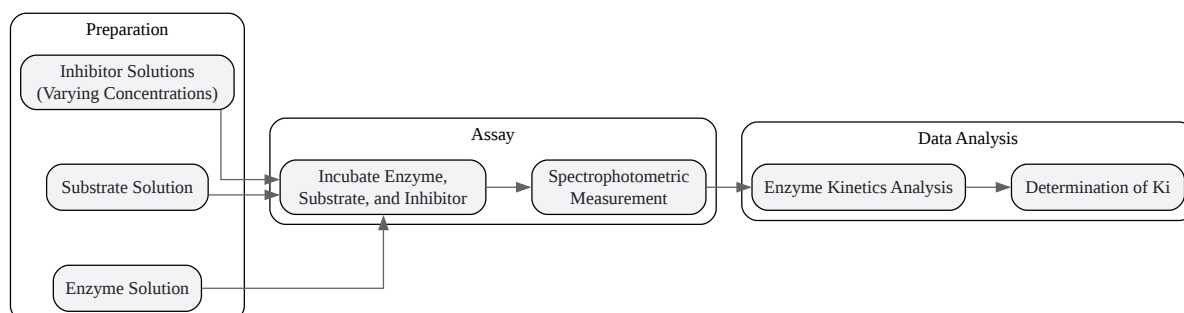
The inhibition of hCA I and II was measured by following the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this product is monitored spectrophotometrically at 400 nm. The assay is performed in a buffer solution (e.g., Tris-HCl) at a constant temperature. The inhibitory constant (K_i) is determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE was determined using the Ellman's method. This colorimetric method measures the activity of the enzyme by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The K_i values are determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitors.

Visualizations

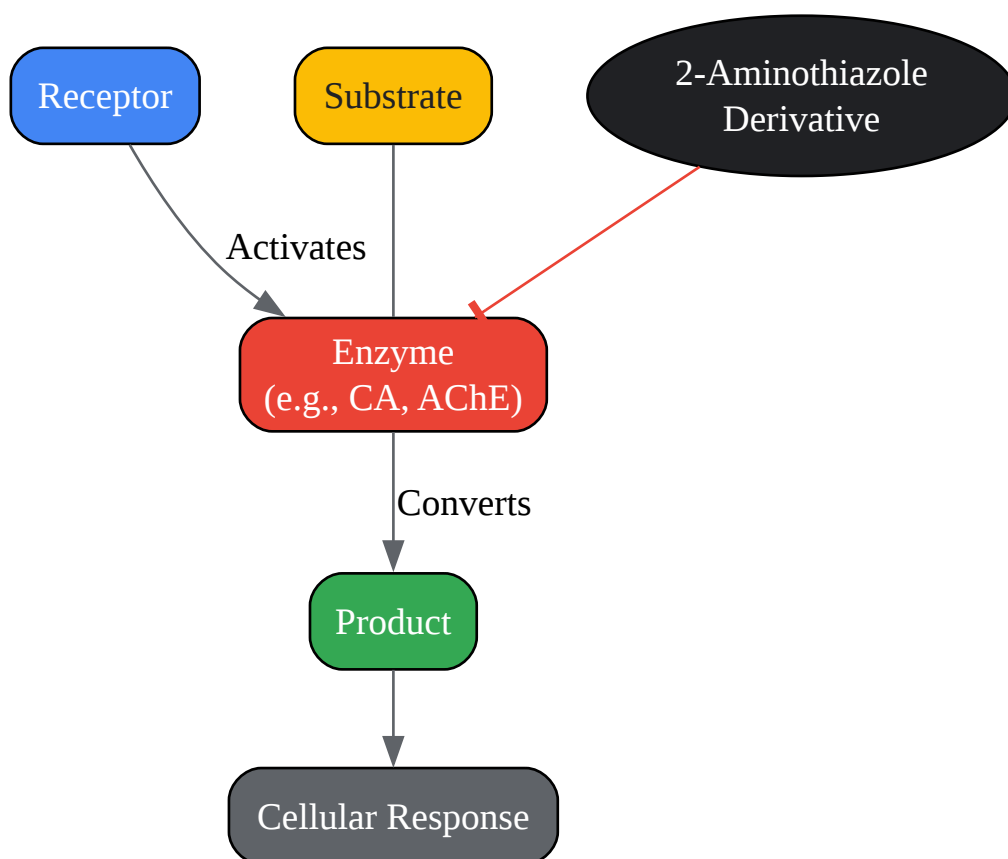
Experimental Workflow for Enzyme Inhibition Assay



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Caption: Workflow for determining enzyme inhibition constants (K_i).

General Signaling Pathway Inhibition



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Caption: General mechanism of enzyme inhibition by 2-aminothiazole derivatives.

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